3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol is a stilbenoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1855452
InChI: InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1
SMILES: CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol

3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-

CAS No.:

Cat. No.: VC1855452

Molecular Formula: C22H29NO3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- -

Specification

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
IUPAC Name (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol
Standard InChI InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1
Standard InChI Key AFZLABYDOCWQBQ-WOJBJXKFSA-N
Isomeric SMILES CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O
SMILES CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O
Canonical SMILES CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O

Introduction

Chemical Structure and Properties

The compound 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- possesses a complex molecular architecture characterized by a pyrrolidinol core with multiple functional groups and specific stereocenters. The molecular formula is C22H29NO3, corresponding to a molecular weight of 355.5 g/mol. The IUPAC name for this compound is (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol, which precisely describes its structural arrangement and stereochemistry.

The structure features a pyrrolidine ring with a hydroxyl group at position 3 and a methyl group on the nitrogen atom at position 1. Position 5 of the pyrrolidine ring bears a complex substituent chain that includes phenoxy and methoxyphenyl groups connected through ethyl linkers. The (3R,5R) designation indicates the absolute configuration at carbons 3 and 5 of the pyrrolidine ring, with both stereocenters having the R configuration according to the Cahn-Ingold-Prelog priority rules.

In its hydrochloride salt form, the compound has the molecular formula C22H30ClNO3 and a molecular weight of 391.9 g/mol, reflecting the addition of HCl to the basic nitrogen atom in the pyrrolidine ring . This salt form is commonly used in research settings and potential pharmaceutical applications due to improved stability and solubility characteristics.

Physical and Chemical Data

The comprehensive physical and chemical properties of this compound are summarized in the following table:

Table 1: Physical and Chemical Properties of 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-

PropertyValue
CAS Number167144-79-8
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Hydrochloride Salt FormulaC22H30ClNO3
Hydrochloride Salt Weight391.9 g/mol
Standard InChIInChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1
Standard InChIKeyAFZLABYDOCWQBQ-WOJBJXKFSA-N
Isomeric SMILESCN1CC@@HO
PubChem Compound ID10668211

The compound contains several functional groups that influence its chemical behavior and interactions. The hydroxyl group at position 3 provides hydrogen bonding capability, while the tertiary amine (methylated nitrogen) in the pyrrolidine ring acts as a basic center that can form salts with acids. The phenoxy and methoxyphenyl groups contribute substantial hydrophobicity, with the methoxy substituent offering additional hydrogen bond accepting capability.

Pharmacological Properties

Receptor Binding Profile

The hydrochloride salt form of 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-, known as R-96544 hydrochloride, exhibits remarkable pharmacological properties. It is characterized as a potent and selective antagonist for the 5-HT2A receptor subtype, with a Ki value of 1.6 nM, indicating extremely high binding affinity.

This high affinity for the 5-HT2A receptor is complemented by significant selectivity over other serotonin receptor subtypes, including 5-HT1 and 5-HT3, as well as other neurotransmitter receptors such as α1-adrenergic, D2 dopamine, and β-adrenergic receptors. This selective antagonism makes it a valuable tool in both research and potential therapeutic applications, allowing for targeted modulation of 5-HT2A-mediated processes with minimal cross-reactivity at other receptors.

Table 2: Receptor Selectivity Profile of R-96544 Hydrochloride

ReceptorBinding AffinityRelative Selectivity
5-HT2AKi = 1.6 nMReference (highest affinity)
5-HT1Significantly higher KiMuch lower affinity
5-HT3Significantly higher KiMuch lower affinity
α1-adrenergicSignificantly higher KiMuch lower affinity
D2 dopamineSignificantly higher KiMuch lower affinity
β-adrenergicSignificantly higher KiMuch lower affinity

Structure-Activity Relationship

The unique pharmacological profile of this compound can be attributed to its complex molecular structure and specific stereochemistry. The pyrrolidinol core provides a rigid framework that positions the functional groups optimally for interaction with the 5-HT2A receptor binding site.

Several structural features contribute to its potency and selectivity:

  • The hydroxyl group at position 3 likely participates in hydrogen bonding interactions within the receptor pocket

  • The methyl group on the nitrogen may enhance binding affinity through hydrophobic interactions

  • The extended side chain at position 5, containing the phenoxy and methoxyphenyl moieties, appears to be critical for high affinity and selectivity

  • The specific (3R,5R) configuration places these aromatic groups in optimal positions for interaction with complementary regions in the receptor binding site

  • The methoxy substituent on the terminal phenyl ring may provide additional hydrogen bond accepting capability

Biological Activity and Mechanism of Action

Serotonergic System Modulation

As a selective 5-HT2A receptor antagonist, 3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- in its hydrochloride form exerts its biological effects primarily through blockade of 5-HT2A receptor-mediated signaling pathways. The 5-HT2A receptor belongs to the G protein-coupled receptor (GPCR) family and predominantly couples to Gq/11 proteins, activating phospholipase C and subsequently increasing intracellular calcium levels and protein kinase C activation upon stimulation by serotonin.

By antagonizing this receptor, the compound prevents serotonin from binding and initiating these downstream signaling cascades. This antagonistic activity has several important physiological consequences due to the wide distribution of 5-HT2A receptors throughout the body, including:

  • In the central nervous system (particularly the cerebral cortex), where they affect cognitive functions, perception, and mood regulation

  • In peripheral tissues including vascular smooth muscle, where they mediate vasoconstriction

  • In platelets, where they contribute to aggregation responses

Functional Effects

Research has demonstrated two significant functional effects of this compound:

  • Inhibition of serotonin-induced platelet aggregation: Platelets express 5-HT2A receptors, and serotonin released during platelet activation can amplify aggregation responses. By blocking these receptors, the compound can attenuate this amplification effect, potentially reducing thrombotic responses without affecting other aspects of platelet function.

  • Inhibition of serotonin-induced pressor responses: Vascular smooth muscle cells express 5-HT2A receptors, and their activation by serotonin leads to vasoconstriction, resulting in increased blood pressure. By antagonizing these receptors, the compound can prevent or reduce serotonin-mediated vasoconstriction, potentially counteracting pathological elevations in blood pressure associated with excessive serotonergic activity.

These properties make this compound valuable both as a research tool for investigating 5-HT2A receptor-mediated processes and as a potential therapeutic agent for conditions involving inappropriate 5-HT2A receptor activation.

Related Compounds and Comparative Analysis

Structural Analogs

3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)- belongs to a broader family of structurally related compounds designed to interact with serotonin receptors. One closely related compound mentioned in the search results is R-102444, of which R-96544 hydrochloride (the hydrochloride salt of our compound of interest) is described as the active form.

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightNotable Features
3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-C22H29NO3355.5 g/molParent compound
R-96544 HydrochlorideC22H30ClNO3391.9 g/molHydrochloride salt, Ki = 1.6 nM for 5-HT2A
R-102444Not specified in sourcesNot specifiedRelated compound, possibly a prodrug form

Other structural analogs likely include compounds with variations in:

  • Substituents on the pyrrolidine ring

  • Linking groups between the aromatic rings

  • Substitution patterns on the aromatic rings themselves

  • Stereochemical configurations at the chiral centers

Pharmacological Comparisons

When comparing the pharmacological properties of this compound with other serotonergic agents, several distinctions emerge. Traditional serotonergic antagonists used in clinical settings, such as certain atypical antipsychotics or antiemetics, typically interact with multiple receptor types, leading to diverse pharmacological effects and side effect profiles.

By contrast, R-96544 hydrochloride exhibits remarkable selectivity for the 5-HT2A receptor subtype over other serotonin receptors and non-serotonergic receptors. This high degree of selectivity potentially confers advantages in both research and therapeutic contexts, allowing for more precise modulation of 5-HT2A-mediated processes without confounding effects from activity at other receptors.

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